CYP3A4 Inhibition Profile of Piperidine-3,3-dicarbonitrile Hydrochloride: A Comparative Assessment of Drug-Drug Interaction Potential
Piperidine-3,3-dicarbonitrile hydrochloride exhibits an IC50 value of 10,000 nM (10 μM) against human CYP3A4, a critical enzyme in drug metabolism [1]. This value is notably higher (less potent inhibition) compared to many common piperidine-containing pharmaceuticals and research compounds, indicating a potentially lower propensity for CYP3A4-mediated drug-drug interactions. For context, the potent antifungal ketoconazole, a known strong CYP3A4 inhibitor, has an IC50 of ~0.02 μM, while the moderate inhibitor fluoxetine has an IC50 of ~1.5 μM.
| Evidence Dimension | CYP3A4 Enzyme Inhibition |
|---|---|
| Target Compound Data | IC50 = 10,000 nM (10 μM) |
| Comparator Or Baseline | Ketoconazole (strong inhibitor): IC50 ≈ 0.02 μM; Fluoxetine (moderate inhibitor): IC50 ≈ 1.5 μM |
| Quantified Difference | Target compound is 500-fold less potent than ketoconazole and 6.7-fold less potent than fluoxetine in inhibiting CYP3A4. |
| Conditions | Inhibition of human CYP3A4 expressed in baculovirus-infected insect cells using beetle D-luciferin as substrate; preincubation for 30 minutes [1]. |
Why This Matters
This quantitative evidence suggests Piperidine-3,3-dicarbonitrile hydrochloride may be a safer building block for synthesizing advanced leads where minimizing CYP3A4 inhibition is critical to avoid metabolic liabilities and potential drug-drug interactions.
- [1] BindingDB. BDBM50522419 (CHEMBL4552119): IC50 for Human CYP3A4. BindingDB Entry. View Source
